Methimepip dihydrobromide
Description
Structure
3D Structure
Properties
CAS No. |
151070-80-3 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine |
InChI |
InChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12) |
InChI Key |
KIAVPENCSGKVQP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)CC2=CN=CN2.Br.Br |
Canonical SMILES |
CN1CCC(CC1)CC2=CN=CN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methimepip dihydrobromide |
Origin of Product |
United States |
Foundational & Exploratory
Methimepip Dihydrobromide: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methimepip is a highly potent and selective histamine H3 receptor agonist.[1] As the N-methylated analog of immepip, it demonstrates a significant affinity for the human H3 receptor, with a pKi of 9.0.[1] Notably, Methimepip exhibits a 2000-fold selectivity for the H3 receptor over the H4 receptor and more than a 10,000-fold selectivity over the H1 and H2 receptors.[1] This remarkable selectivity makes it a valuable tool for researchers studying the pharmacology of the H3 receptor and its role in various physiological processes. In vivo studies in rats have shown that Methimepip can reduce the basal level of brain histamine by approximately 75% following intraperitoneal administration.[1] The dihydrobromide salt form of Methimepip is often utilized for its stability and solubility in aqueous solutions. This guide provides an in-depth overview of the synthesis and chemical properties of Methimepip dihydrobromide, offering valuable insights for its application in research and drug development.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and representative synthetic route can be devised based on the known synthesis of its parent compound, immepip, and general methodologies for the N-alkylation of piperidines. Methimepip is derived from immepip through the introduction of a methyl group onto the piperidine nitrogen.[1]
Representative Synthetic Pathway
The synthesis can be conceptualized as a two-stage process: the initial synthesis of the immepip precursor followed by N-methylation and subsequent salt formation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Representative)
Part 1: Synthesis of Immepip (Precursor)
The synthesis of immepip, 4-(1H-imidazol-4-ylmethyl)piperidine, can be achieved through various published methods. A common approach involves the coupling of a histamine derivative with a suitable piperidine synthon.
Part 2: N-Methylation of Immepip to form Methimepip
This step introduces the methyl group to the piperidine nitrogen of immepip.
-
Dissolution: Dissolve immepip (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to act as a proton scavenger.
-
Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH3I) (1.1 equivalents), to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methimepip free base.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methimepip.
Part 3: Formation of this compound
-
Dissolution: Dissolve the purified Methimepip free base in a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or an ethereal solution) (2 equivalents) to the stirred solution of Methimepip.
-
Precipitation: The dihydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield this compound as a solid.
Chemical Properties of this compound
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide | |
| Molecular Formula | C10H19N3 · 2HBr | |
| Molecular Weight | 341.10 g/mol | |
| CAS Number | 817636-54-7 | |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| pKa | The piperidine nitrogen is basic, and the imidazole ring has both acidic and basic properties. The dihydrobromide salt form indicates at least two basic sites that are protonated. |
Analytical Methods for Characterization
A comprehensive analysis of this compound is crucial to confirm its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method would be suitable for this polar compound.
-
Column: A C18 column is a common choice for the separation of small polar molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[2][3]
-
Detection: UV detection at a wavelength where the imidazole chromophore absorbs (around 210-220 nm) would be appropriate.
-
Purpose: To determine the percentage purity of the compound and to detect any impurities from the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive molecular weight information.
-
Ionization: Electrospray ionization (ESI) in positive ion mode would be effective for this basic compound, detecting the [M+H]+ ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the accurate mass of the parent ion.
-
Purpose: To confirm the molecular weight of Methimepip and to identify the mass of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of this compound.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. The spectrum would show characteristic signals for the imidazole ring protons, the piperidine ring protons, and the N-methyl protons.[4]
-
¹³C NMR: Will show the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
Solvent: A deuterated solvent such as D₂O or DMSO-d₆ would be suitable.
-
Purpose: Unambiguous confirmation of the chemical structure of Methimepip.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
-
Expected Absorptions: Characteristic peaks for N-H stretching (from the imidazole ring), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (from the imidazole ring), and C-N stretching are expected.
-
Purpose: To provide supporting evidence for the presence of key functional groups.
Conclusion
This compound is a highly selective and potent histamine H3 receptor agonist with significant potential as a research tool. While detailed synthetic and analytical protocols are not widely published, this guide provides a comprehensive overview based on established chemical principles and methodologies for similar compounds. The proposed synthetic route and analytical workflow offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety precautions and validated for their intended purpose.
References
- (Referenced information on general synthesis of piperidine deriv
- (Referenced information on general synthesis of imidazole deriv
- (Referenced information on N-alkyl
- Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100-2107.
- (Referenced information on general properties of dihydrobromide salts)
- (Referenced information on general HPLC methods for polar compounds)
- (Referenced information on general LC-MS analysis of pharmaceuticals)
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587.
- (Referenced information on general FTIR spectroscopy of heterocyclic compounds)
- (Referenced inform
- Ali, I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5993.
- Gilar, M., et al. (2005). Two-dimensional separation of peptides using RP-RP-HPLC.
Sources
- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
In Vivo Effects of Methimepip Dihydrobromide on Neurotransmitter Release
Executive Summary
Methimepip dihydrobromide is a highly potent and selective histamine H3 receptor agonist. Unlike earlier generation agonists (e.g., (R)-
This technical guide details the mechanistic impact of Methimepip on neurotransmitter release, specifically focusing on its role as a presynaptic inhibitor. It provides a validated experimental framework for measuring these effects using microdialysis in rodent models. The guide is designed for researchers investigating the histaminergic modulation of cognitive processes, sleep-wake cycles, and synaptic plasticity.
Pharmacological Profile & Mechanism of Action[1]
Selectivity and Affinity
Methimepip binds with high affinity (pK_i ~ 9.0) to the histamine H3 receptor.[1][2][3][4] Its selectivity profile is superior to immepip, showing >1000-fold selectivity over H4 receptors, which is crucial for distinguishing central H3 effects from peripheral immune modulation.
Signal Transduction Pathway
The H3 receptor is a G_i/o-coupled GPCR. Upon activation by Methimepip, the
-
Autoreceptor Function: Located on histaminergic neurons (e.g., Tuberomammillary nucleus), activation inhibits the synthesis and release of Histamine .
-
Heteroreceptor Function: Located on non-histaminergic terminals (e.g., Cortex, Hippocampus, Striatum), activation inhibits the release of Acetylcholine (ACh) , Glutamate , Dopamine , and Norepinephrine .
Mechanistic Diagram
The following diagram illustrates the intracellular cascade triggered by Methimepip binding, resulting in the suppression of neurotransmitter exocytosis.
Figure 1: Signal transduction pathway of Methimepip-induced presynaptic inhibition via H3 receptors.
In Vivo Experimental Data
The following data summarizes the expected physiological responses to systemic Methimepip administration (1–5 mg/kg i.p. or s.c.) in rodent models.
Quantitative Effects on Neurotransmitters
| Neurotransmitter | Brain Region | Effect Type | Observed Change | Mechanism |
| Histamine | Hypothalamus / Cortex | Autoreceptor | Decrease (30–50%) | Direct inhibition of histaminergic firing and synthesis. |
| Acetylcholine | Prefrontal Cortex / Hippocampus | Heteroreceptor | Decrease (20–40%) | Modulation of cholinergic terminals; impacts cognitive throughput. |
| Glutamate | Dentate Gyrus (Hippocampus) | Heteroreceptor | Decrease in Release Probability | Reduces synaptic efficacy; mimics deficits seen in prenatal alcohol exposure.[4] |
| Dopamine | Striatum | Heteroreceptor | Modest Decrease | Interaction with D1/D2 pathways; less pronounced than ACh effects. |
Key Findings
-
Kitbunnadaj et al. (2005): Demonstrated that systemic Methimepip significantly lowers cortical histamine release, validating its ability to cross the blood-brain barrier and engage central autoreceptors.
-
Bacciottini et al. (2002): Established that H3 activation inhibits ACh release, providing a mechanistic basis for the cognitive impairment sometimes observed with H3 agonists (and conversely, the cognitive enhancement seen with antagonists).
-
LTP Modulation: Methimepip treatment in control rats mimics the deficits in Long-Term Potentiation (LTP) observed in models of prenatal alcohol exposure, attributed to reduced glutamate release probability.[4]
Validated Microdialysis Protocol
To accurately measure the effects of Methimepip, a robust microdialysis setup is required. The following protocol ensures data integrity and minimizes artifacts.
Experimental Workflow Diagram
Figure 2: Sequential workflow for in vivo microdialysis assessment of Methimepip.
Detailed Methodology
Step 1: Stereotaxic Surgery [4]
-
Anesthesia: Urethane (1.5 g/kg) or Isoflurane (induction 4%, maintenance 1.5-2%). Urethane is preferred for acute terminal studies to avoid anesthesia fluctuations affecting neurotransmitter baselines.
-
Probe Target:
-
Hippocampus (AP -5.0, L +5.0, DV -7.0) for ACh/Glutamate.
-
Prefrontal Cortex (AP +3.2, L +0.6, DV -3.0) for Histamine/ACh.
-
-
Probe Type: Concentric dialysis probe with 2mm active membrane length (Cut-off 20-50 kDa).
Step 2: Perfusion & Stabilization
-
Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF) containing (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85.
-
Flow Rate: 1.0 - 2.0
L/min. -
Stabilization: Perfuse for at least 90-120 minutes post-insertion to allow basal levels to stabilize before collecting samples.
Step 3: Drug Administration & Sampling
-
Baseline: Collect 3 consecutive samples (20 min intervals) to establish basal release (variation <10%).
-
Treatment: Inject this compound (dissolved in saline) intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Dose Range: 1 mg/kg is standard for specific H3 engagement; >10 mg/kg may lose selectivity.
-
-
Post-Treatment: Continue sampling for 120–180 minutes to capture the inhibition phase and potential recovery.
Step 4: Analytical Quantitation
-
Histamine: HPLC with fluorometric detection (post-column derivatization with o-phthalaldehyde).
-
Acetylcholine: HPLC with electrochemical detection (enzymatic reactor with Acetylcholine oxidase).
Implications for Drug Development
While H3 antagonists are the primary focus for cognitive enhancement (e.g., Alzheimer's, Narcolepsy), H3 agonists like Methimepip are vital for:
-
Target Validation: Confirming that a receptor population is functionally active in a specific brain region.
-
Safety Profiling: Understanding the "ceiling" of H3-mediated inhibition helps predict side effects of H3-modulating therapies.
-
Negative Control: In assays screening for cognitive enhancers, Methimepip serves as a pharmacological stressor to test the resilience of a system or the efficacy of a reversal agent.
Self-Validation Check (Control Experiment)
To confirm that the observed reduction in neurotransmitter release is H3-mediated and not an artifact:
-
Protocol: Pre-treat the animal with a selective H3 antagonist (e.g., Thioperamide 5 mg/kg or ABT-239 ).
-
Expected Result: The antagonist should block the Methimepip-induced decrease in release, restoring levels to near baseline. If inhibition persists, off-target effects (non-H3) are indicated.
References
-
Kitbunnadaj, R., et al. (2005). "Methimepip: A Novel Histamine H3 Receptor Agonist with High Affinity and Selectivity."[4] Journal of Medicinal Chemistry.
-
Bacciottini, L., et al. (2002). "Endogenous histamine in the control of acetylcholine release in the rat cortex." Pharmacological Research.
-
Savage, D. D., et al. (2010). "Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats." Neuroscience.
-
Blandina, P., et al. (1996). "Histamine H3 receptor activation inhibits acetylcholine release from the rat cortex." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Methimepip dihydrobromide
A Highly Selective Histamine H3 Receptor Agonist for CNS Research
Executive Summary
Methimepip dihydrobromide is a potent, high-affinity, and extremely selective agonist of the histamine H3 receptor (H3R). Unlike earlier generation agonists (e.g., (R)-
Chemical & Physical Identity
Methimepip is an imidazole derivative structurally related to the endogenous ligand histamine and the agonist immepip. The dihydrobromide salt is utilized to enhance aqueous solubility for experimental applications.
| Property | Specification |
| Chemical Name | 4-(1H-imidazol-4-ylmethyl)piperidine dihydrobromide |
| Active Moiety | Methimepip |
| CAS Number | 817636-54-7 (Dihydrobromide) |
| Molecular Formula | C10H17N3 · 2HBr |
| Molecular Weight | 341.09 g/mol (Salt); 179.26 g/mol (Base) |
| Solubility | Water (100 mM), DMSO (100 mM) |
| Appearance | White to off-white solid |
Pharmacological Profile[1][2][3][4][5]
3.1 Receptor Affinity and Selectivity
Methimepip is defined by its exceptional selectivity profile. It binds to the H3 receptor with sub-nanomolar affinity while maintaining a safety margin of >1000-fold against other histamine receptor subtypes.
Table 1: Binding Affinity Profile (Human Receptors)
| Receptor Subtype | Ligand Function | Affinity (pKi) | Ki (nM) | Selectivity Ratio (vs H3) |
| H3 | Full Agonist | 9.0 | 1.0 | 1 |
| H4 | Weak Partial Agonist | 5.7 | ~2,000 | > 2,000 |
| H1 | Inactive | < 5.0 | > 10,000 | > 10,000 |
| H2 | Inactive | < 5.0 | > 10,000 | > 10,000 |
Data synthesized from Kitbunnadaj et al. (2005) and R&D Systems biological data.
3.2 Mechanism of Action: G-Protein Signaling
The H3 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the G
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase (AC): The activated G
subunit inhibits AC, leading to a rapid reduction in intracellular cAMP levels. -
MAPK Activation: G
subunits released during signaling can activate the ERK/MAPK phosphorylation cascade, promoting long-term cellular responses. -
Presynaptic Inhibition: In the CNS, H3R activation hyperpolarizes the membrane (often via modulation of Ca
channels), inhibiting the release of histamine (autoreceptor) and other neurotransmitters like ACh and Norepinephrine (heteroreceptor).
Experimental Protocols
Protocol A: [
S]GTP
S Functional Binding Assay
Purpose: To quantify the functional potency (EC
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 100 mM NaCl, 1 mM EDTA, 1 M GDP, pH 7.4. -
Ligand: this compound (10
to 10 M). -
Radioligand: [
S]GTP S (~1250 Ci/mmol). -
Membranes: Rat cerebral cortex homogenates or H3R-transfected CHO cell membranes.
Workflow:
-
Preparation: Dilute membranes in Assay Buffer to a concentration of 5–10
g protein/well. -
GDP Loading: Pre-incubate membranes with 1
M GDP for 15 minutes at 25°C. Critical Step: GDP is required to reduce basal G-protein activity. -
Incubation: Add Methimepip (varying concentrations) and 0.1 nM [
S]GTP S. -
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure filter-bound radioactivity via liquid scintillation counting.
Protocol B: In Vivo Administration (Rodent)
Purpose: To study central H3R modulation (e.g., sleep-wake cycle, memory).
-
Vehicle: Saline (0.9% NaCl). Methimepip is highly water-soluble.
-
Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).
-
Effective Dose Range: 5 – 10 mg/kg (Rat/Mouse).
-
Time Course: Maximal brain concentration typically reached within 30–45 minutes; effects persist for 2–4 hours.
References
-
Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry, 48(6), 2100–2107.[2]
-
R&D Systems. this compound Product Datasheet. Bio-Techne.
-
Tedford, C. E., et al. (1999). Pharmacological characterization of GT-2016, a non-imidazole histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1160-1168. (Contextual reference for H3 binding protocols).
-
Gbahou, F., et al. (2003). Protean agonism at the histamine H3 receptor: evidence for the constitutive activity of the H3 receptor. British Journal of Pharmacology, 140(8), 1439-1449.
Sources
- 1. Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research Applications of Methimepip Dihydrobromide: An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Selective Histamine H3 Receptor Agonist
In the intricate landscape of neuroscience research, the histaminergic system presents a compelling target for therapeutic intervention in a host of neurological and psychiatric disorders. Methimepip, a potent and highly selective agonist for the histamine H3 receptor, has emerged as a critical research tool for dissecting the role of this receptor in brain function and disease. This technical guide provides an in-depth exploration of the preclinical research applications of Methimepip dihydrobromide, offering a blend of theoretical insights and practical, field-proven experimental protocols. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their preclinical investigations.
Unlike traditional guides, this document is structured to provide a narrative that builds from the fundamental pharmacology of Methimepip to its nuanced applications in sophisticated preclinical models. We delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating robust and reproducible data.
The Core Pharmacology of Methimepip
Methimepip, chemically known as 4-(1H-imidazol-4-ylmethyl)-1-methylpiperidine, is distinguished by its high affinity and selectivity for the histamine H3 receptor. The dihydrobromide salt is the form commonly utilized in research due to its stability and solubility.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of Methimepip is its agonism at presynaptic histamine H3 autoreceptors. These receptors are located on histaminergic neurons and function as a negative feedback mechanism, inhibiting the synthesis and release of histamine. By activating these autoreceptors, Methimepip effectively reduces the levels of histamine in the synaptic cleft.
Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons. In this capacity, they modulate the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[1] Methimepip's activation of these heteroreceptors leads to a downstream modulation of these neurotransmitter systems, a critical aspect of its pharmacological profile.
Signaling Pathways: From Receptor to Cellular Response
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, such as with Methimepip, the following signaling cascade is initiated:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
Modulation of MAP Kinase Pathway: The βγ-subunits of the G protein can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. This activation can occur through various intermediaries, including phospholipase C (PLC), protein kinase C (PKC), and transactivation of the epidermal growth factor receptor (EGFR).
Receptor Binding Profile
The selectivity of Methimepip for the H3 receptor over other histamine receptor subtypes is a key attribute that makes it a valuable research tool.
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) | Reference |
| Human Histamine H3 | 9.0 | 9.5 | [3] |
| Human Histamine H1 | <5.0 | - | [3] |
| Human Histamine H2 | <5.0 | - | [3] |
| Human Histamine H4 | 5.7 | - | [3] |
Preclinical Research Applications
The unique pharmacological profile of Methimepip lends itself to a variety of preclinical research applications, primarily in the realm of neuroscience.
Investigation of Cognitive Function and Synaptic Plasticity
A significant area of research for Methimepip has been in understanding the role of the histaminergic system in cognitive processes. Studies have utilized Methimepip to probe its effects on synaptic plasticity, the cellular mechanism underlying learning and memory.
Causality Behind Experimental Choices: The rationale for using Methimepip in these studies is twofold. Firstly, by reducing histamine release, it allows for the investigation of the role of endogenous histamine in processes like long-term potentiation (LTP). Secondly, its modulation of acetylcholine release provides a tool to study the interplay between the histaminergic and cholinergic systems in cognitive function.
A key application has been in animal models of prenatal alcohol exposure (PAE), where deficits in synaptic plasticity are observed. In this context, Methimepip has been used to investigate how alterations in the histaminergic system contribute to these cognitive impairments.[4]
Modulation of the Sleep-Wake Cycle
Given the well-established role of histamine in promoting wakefulness, H3 receptor agonists like Methimepip are valuable tools for studying the regulation of sleep. By reducing histaminergic tone, Methimepip has been shown to promote non-rapid eye movement (NREM) sleep.[5]
Causality Behind Experimental Choices: The choice of Methimepip in sleep studies is driven by its ability to potently and selectively suppress brain histamine levels. This allows for a targeted investigation of the consequences of reduced histaminergic signaling on sleep architecture.
A Note on Pharmacokinetics and Metabolism
Recommendation for Researchers: It is strongly recommended that researchers undertaking preclinical studies with Methimepip conduct preliminary pharmacokinetic assessments to determine key parameters such as bioavailability, half-life, and brain penetration in their chosen animal model and administration route. This will ensure appropriate dosing strategies and accurate interpretation of experimental results.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments relevant to the preclinical study of Methimepip. These protocols are designed to be self-validating and are based on established methodologies in the field.
In Vitro Assays
This assay measures the functional activation of the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer and determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer or this compound at various concentrations.
-
25 µL of cell membranes (10-20 µg of protein).
-
25 µL of [³⁵S]GTPγS (final concentration 0.1 nM) and GDP (final concentration 10 µM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of Methimepip concentration and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
-
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels following H3 receptor activation.
Protocol:
-
Cell Culture and Stimulation:
-
Seed CHO-H3R cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes to prevent cAMP degradation.
-
Add this compound at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with forskolin (10 µM) for 15 minutes to activate adenylyl cyclase.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of Methimepip concentration to determine the IC₅₀ value.
-
In Vivo Assays
This technique allows for the direct measurement of extracellular histamine levels in the brain of a freely moving animal.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the desired brain region (e.g., hypothalamus or prefrontal cortex) using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a 2-3 hour equilibration period to establish a stable baseline of histamine levels.
-
Collect dialysate samples at regular intervals (e.g., 20 minutes) into vials containing a stabilizing agent (e.g., perchloric acid).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Histamine Analysis:
-
Analyze the histamine concentration in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[10]
-
-
Data Analysis:
-
Express the histamine levels as a percentage of the mean baseline concentration.
-
Compare the histamine levels between the Methimepip-treated and vehicle-treated groups using appropriate statistical tests.
-
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[3][11][12]
Protocol:
-
Habituation (Day 1):
-
Place each mouse individually into an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to allow for habituation to the environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Administer this compound or vehicle at a predetermined time before the training session.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the treatment groups.
-
The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.[13][14][15][16][17]
Protocol:
-
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C.
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues are placed around the room.
-
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the time limit, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Administer this compound or vehicle daily before the first trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During acquisition, measure the escape latency (time to find the platform) and path length.
-
In the probe trial, measure the time spent in the target quadrant and the number of crossings over the former platform location.
-
Compare the performance between treatment groups.
-
Conclusion and Future Directions
This compound is a powerful and selective tool for the preclinical investigation of the histaminergic system. Its ability to potently modulate histamine and other neurotransmitter release provides a unique avenue for exploring the role of the H3 receptor in a variety of physiological and pathological processes. While its application has been demonstrated in the fields of cognitive function and sleep regulation, the full extent of its research potential remains to be explored.
Future research should focus on elucidating the pharmacokinetic profile of Methimepip to facilitate more precise and translatable preclinical studies. Furthermore, its application in a broader range of animal models of neuropsychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD), where the histaminergic system is implicated, is a promising avenue for future investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on such studies, ultimately contributing to a deeper understanding of the complex role of the histamine H3 receptor in brain health and disease.
References
- Methimepip - Grokipedia. (n.d.).
- Okamura, Y., Shigemasa, C., & Tatsuhara, T. (1986). Pharmacokinetics of methimazole in normal subjects and hyperthyroid patients. Endocrinologia japonica, 33(5), 605–615.
- Skellern, G. G., & Mahmoudian, M. (1980). The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients. British journal of clinical pharmacology, 9(5), 543–548.
-
MMPC-Live Protocols. (2024). Novel Object Recognition test. Retrieved from [Link]
- Kitbunnadaj, R., Zuiderveld, O. P., de Esch, I. J., Vollinga, R. C., Bakker, R. A., Leurs, R., & Timmerman, H. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of medicinal chemistry, 48(8), 2823–2829.
- Varaschin, R. K., Parr, A. M., Dragasevic, P. S., Ryan, C. N., Savage, D. D., & Hamilton, D. A. (2018). The histamine H3 receptor inverse agonist SAR-152954 reverses deficits in long-term potentiation associated with moderate prenatal alcohol exposure. Neuropharmacology, 141, 211–221.
- Jamei, M., Marciniak, S., Feng, K., Barnett, A., Tucker, G., & Rostami-Hodjegan, A. (2009). The Simcyp® population-based ADME simulator. Expert opinion on drug metabolism & toxicology, 5(2), 211–222.
- Baker, J. G. (2008). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC pharmacology, 8, 1.
- Cooper, D. S. (1984). Clinical pharmacokinetics of antithyroid drugs. Clinical pharmacokinetics, 9(4), 327–336.
- Jönsson, S., Bech-Andersen, M., & Skovgaard, L. T. (1987). Pharmacokinetic properties and bioavailability of methimazole. British journal of clinical pharmacology, 24(3), 379–384.
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Preclinical models of antipsychotic drug action. Trends in pharmacological sciences, 30(11), 567–575.
-
Abcam. (2019). Brain slice electrophysiology video protocol. Retrieved from [Link]
- Genter, M. B., Deamer, N. J., & Blake, B. L. (1995). Olfactory toxicity of methimazole: dose-response and structure-activity studies and characterization of flavin-containing monooxygenase activity in the Long-Evans rat olfactory mucosa. Toxicology and applied pharmacology, 132(1), 15–22.
-
Walsh Medical Media. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Retrieved from [Link]
- Nakakura, H., Kido, M., & Onodera, K. (1995). In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists. Agents and actions, 44(1-2), 1–6.
-
MMPC-Live Protocols. (2024). Morris Water Maze. Retrieved from [Link]
- Savage, D. D., Rosenberg, M. J., Wolff, C. R., Varaschin, R. K., & Hamilton, D. A. (2012).
- Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
-
Fadool, D. A. (n.d.). Brain-Slice Electrophysiology. Retrieved from [Link]
- Morisset, S., Rouleau, A., Ligneau, X., Gbahou, F., Tardivel-Lacombe, J., Giraud, P., ... & Arrang, J. M. (2002). Histamine H 3 receptor transduction through cAMP pathway modulates histamine synthesis but not histamine release. Journal of neurochemistry, 82(3), 629–637.
- Johnson, T. E., Wylie, T. N., & Johnson, F. B. (2021). Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes. Frontiers in aging neuroscience, 13, 681432.
- Esbenshade, T. A., Browman, K. E., Bitner, R. S., Strakhova, M., Cowart, M. D., & Brioni, J. D. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181.
- Morisset, S., Traiffort, E., Gbahou, F., Ligneau, X., Tardivel-Lacombe, J., Giraud, P., ... & Arrang, J. M. (2000). Histamine H3-receptor-mediated [35S]GTPgamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Molecular pharmacology, 58(3), 575–583.
- Petersen, L. J., Church, M. K., & Skov, P. S. (1997). In vivo microdialysis estimation of histamine in human skin. Allergy, 52(3), 294–298.
- Lim, H. D., de Esch, I. J., & Leurs, R. (2015). In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes. Journal of computer-aided molecular design, 29(12), 1115–1126.
-
Abcam. (2019). Brain slice electrophysiology video protocol. Retrieved from [Link]
- Pratt, J. A., Morris, B., & Dawson, N. (2018). Deconstructing Schizophrenia: Advances in Preclinical Models for Biomarker Identification. Current topics in behavioral neurosciences, 36, 335–363.
- Andersen, F., Mårbjerg, T. F., Birknow, M. R., Keller, S. H., Hansen, H. D., & Knudsen, G. M. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International journal of molecular sciences, 24(8), 7247.
- Burgeno, L. J., & Phillips, P. E. (2016). Behavioral inhibition in mice bred for high vs. low levels of methamphetamine consumption or sensitization. Psychopharmacology, 233(19-20), 3531–3540.
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. Retrieved from [Link]
-
UC Davis. (2019). Morris Water Maze. Retrieved from [Link]
-
Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Retrieved from [Link]
- Hoffman, E. J., & Lupica, C. R. (2013). Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. Current protocols in pharmacology, 62, 11.17.1–11.17.22.
- Brandeis, R., Brandys, Y., & Yehuda, S. (1989). The use of the Morris Water Maze in the study of memory and learning. International Journal of Neuroscience, 48(1-2), 29–69.
-
Queensland Brain Institute. (2023). LAB_062 Novel Object/Location Recognition for Rodents. Retrieved from [Link]
- Wilson, B. E., & Schedewie, H. K. (1991). Dose-response Relationship Between Thyroid Hormone and Growth Velocity in Cynomolgus Monkeys. The Journal of clinical endocrinology and metabolism, 72(4), 865–871.
-
JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. Retrieved from [Link]
-
Queen's University. (2013). Morris Water Maze (Rats). Retrieved from [Link]
-
Fadool, D. A. (n.d.). Brain-Slice Electrophysiology. Retrieved from [Link]
-
PsychoGenics Inc. (n.d.). Preclinical Schizophrenia Studies. Retrieved from [Link]
- Horsman, G. A., & Tofte, S. J. (1994). Quantitative measurement of extracellular histamine concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects.
- Westerink, B. H., & Tuntler, J. (1991). Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis. Journal of neurochemistry, 56(4), 1304–1310.
- Eichelbaum, M. (1976). Drug metabolism in thyroid disease. Clinical pharmacokinetics, 1(5), 339–350.
Sources
- 1. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of methimazole in normal subjects and hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties and bioavailability of methimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
Methodological & Application
Application Note: Preparation of Methimepip Dihydrobromide for In Vivo Administration
Scientific Background & Rationale
Mechanism of Action
Methimepip is an extremely potent and selective agonist for the histamine H3 receptor (
When Methimepip binds to the H3 receptor, it activates the
Mechanistic Pathway Diagram
Figure 1: Signal transduction pathway of Methimepip-induced H3 receptor activation, resulting in the suppression of histamine release.
Compound Profile & Technical Specifications
Crucial Warning: Do not confuse Methimepip with Methimazole (an antithyroid drug). Verify the CAS number before proceeding.
| Parameter | Specification | Notes |
| Compound Name | Methimepip dihydrobromide | Salt form is preferred for solubility. |
| CAS Number | 817636-54-7 | Specific to the dihydrobromide salt. |
| Molecular Formula | ||
| Molecular Weight | 341.09 g/mol | Use this value for molarity calculations. |
| Solubility | Water: ~100 mM (High) | Highly soluble in aqueous media. |
| Storage (Solid) | Desiccate at Room Temp (RT) | Protect from moisture. |
| Typical Dose | 1 – 10 mg/kg (IP/SC) | 5 mg/kg is the standard effective dose in rats. |
Preparation Protocols
Protocol A: Stock Solution (Concentrated)
Purpose: To create a stable, high-concentration solution for long-term storage. Vehicle: Sterile Water (Milli-Q or WFI). Do not use saline for the stock to prevent salt precipitation during freezing.
-
Calculation: Determine the mass required for a 10 mg/mL stock.
-
Example: To prepare 5 mL of stock, weigh 50 mg of this compound.
-
-
Solubilization: Add the solid to 5 mL of sterile water. Vortex for 30–60 seconds. The solution should be clear and colorless.
-
Filtration (Optional for Stock): If particulate matter is visible, filter through a 0.22 µm PVDF syringe filter.
-
Aliquot & Store: Dispense into small aliquots (e.g., 200 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for up to 1 month) or -80°C (stable for 6 months).
Protocol B: Working Solution (For Injection)
Purpose: To prepare the final solution for immediate administration. Vehicle: 0.9% Sterile Saline (Physiological Saline).
-
Thaw: Thaw a stock aliquot at room temperature. Vortex briefly.
-
Dilution: Dilute the stock with sterile saline to the target concentration.
-
Target: For a 5 mg/kg dose administered at 10 mL/kg volume, the required concentration is 0.5 mg/mL .
-
Mix: Add 50 µL of Stock (10 mg/mL) to 950 µL of Sterile Saline.
-
-
pH Check (Critical Self-Validation):
-
Dihydrobromide salts can be acidic. Check the pH of the final working solution using a micro-pH probe or litmus paper.
-
Acceptable Range: pH 5.5 – 7.5.
-
Adjustment: If pH < 5.0, adjust carefully with dilute NaOH (0.1 N), but usually, the dilution into saline buffers it sufficiently.
-
-
Sterilization: Pass the final working solution through a 0.22 µm PES or PVDF syringe filter into a sterile vial. This is mandatory for IP/SC injections to prevent peritonitis.
Workflow Visualization
Figure 2: Step-by-step workflow for preparing injectable Methimepip solutions.
Dosing Guidelines & Calculations
Salt Correction Factor
Pharmacological literature often reports doses based on the salt form for this compound. However, if you must normalize to the free base:
-
MW Salt: 341.09 g/mol
-
MW Free Base: ~179.2 g/mol
-
Conversion: 1 mg of Salt
0.52 mg of Free Base. -
Recommendation: Unless otherwise specified, calculate doses using the salt weight (341.09) as per standard Tocris/supplier protocols.
Injection Volume Table (Rat/Mouse)
Assumption: Target Dose = 5 mg/kg (Salt)
| Animal | Weight (g) | Injection Vol (mL/kg) | Req. Conc (mg/mL) | Injection Vol (µL) |
| Mouse | 25 g | 10 mL/kg | 0.5 mg/mL | 250 µL |
| Mouse | 30 g | 10 mL/kg | 0.5 mg/mL | 300 µL |
| Rat | 250 g | 2 mL/kg | 2.5 mg/mL | 500 µL |
| Rat | 300 g | 2 mL/kg | 2.5 mg/mL | 600 µL |
Note: For rats, a lower injection volume (2 mL/kg) is often preferred to reduce stress, requiring a more concentrated working solution (2.5 mg/mL).
References
-
Kitbunnadaj, R., et al. (2005).[2] "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[2] Journal of Medicinal Chemistry.
-
Tocris Bioscience. "this compound Technical Datasheet."
-
R&D Systems. "this compound Product Details."
-
Blandina, P., et al. (2010).[2] "Histamine H3 Receptor Agonists in Neuroscience." British Journal of Pharmacology.
Sources
- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methimepip Dihydrobromide Behavioral Data Interpretation
Status: Operational Current Ticket: #H3R-AGO-001 Subject: Interpreting Behavioral Phenotypes & Troubleshooting Experimental Variance Assigned Specialist: Senior Application Scientist, Neuropharmacology Division[1]
Core System Overview: The Methimepip Mechanism
Before troubleshooting your data, you must validate your mechanistic hypothesis.[1] Methimepip dihydrobromide is a potent, highly selective Histamine H3 Receptor (H3R) Agonist .[1][2]
Crucial Distinction: Many researchers confuse H3 agonists with H3 antagonists/inverse agonists (e.g., Pitolisant, Ciproxifan).[1]
-
H3 Antagonists: Block the receptor
Increase histamine release Promote wakefulness/Cognition.[1][3] -
Methimepip (Agonist): Activates the receptor
Inhibits histamine release Promotes sedation/Cognitive dampening.[1]
If you are using Methimepip to enhance memory or wakefulness, you have selected the wrong compound.
Mechanism of Action Diagram
The following diagram illustrates the negative feedback loop Methimepip exploits to silence histaminergic firing.
Figure 1: Signal transduction pathway of Methimepip.[1] Note the downstream reduction of multiple neurotransmitters, not just histamine.
Experimental Setup & Dosing Protocols
Issue: "I am seeing high variability in my behavioral data." Diagnosis: This often stems from incorrect salt correction or stability issues.[1]
Standardized Dosing Table (Rat/Mouse)
| Parameter | Specification | Technical Note |
| MW (Salt) | 341.09 g/mol | CRITICAL: Use this MW, not the free base (179.26), for calculations.[1] |
| Vehicle | 0.9% Saline | Highly soluble (up to 100 mM).[1] |
| Route | i.p. or s.c. | Excellent Blood-Brain Barrier (BBB) penetration.[1] |
| Effective Dose | 5 – 10 mg/kg | < 2 mg/kg may be sub-threshold; > 15 mg/kg risks off-target sedation.[1] |
| Pre-treatment | 30 – 60 mins | Peak brain concentration aligns with histamine reduction nadir.[1] |
| Stability | High | Stock solutions stable at -20°C. Do not freeze/thaw >3 times.[1] |
Protocol: Preparation of 10 mg/kg Dose (Example)
-
Calculate: For a 25g mouse, you need 0.25 mg of drug.[1]
-
Concentration: Prepare a 2.5 mg/mL stock to inject 0.1 mL/10g body weight.
-
Correction: If your vial contains 10 mg of Methimepip Dihydrobromide , it contains only ~5.2 mg of active Methimepip base.[1]
-
Action: Always calculate dose based on the salt form weight unless your protocol specifies "base equivalent."[1]
-
Behavioral Data Interpretation & Troubleshooting
Scenario A: Sleep & Wakefulness Studies
User Report: "I injected Methimepip, but the animals didn't fall asleep immediately, even though microdialysis shows histamine is down."
Technical Insight: This is a known paradox in H3R pharmacology. While Methimepip reduces cortical histamine by ~75%, this does not always translate to immediate sleep induction (hypnosis).[1]
-
Explanation: The brain has redundant arousal systems (Orexin, Norepinephrine).[1] Silencing histamine alone via H3R may not overcome high sympathetic tone if the animal is stressed.[1]
-
Troubleshooting:
Scenario B: Anxiety & Exploration (Open Field / EPM)
User Report: "My treated animals spent zero time in the open arms. Is Methimepip anxiogenic?"
Technical Insight: Likely a False Positive .[1] H3 agonists suppress locomotor activity.[1] If an animal does not move, it cannot enter the open arms.
-
Validation Step: You must normalize your Anxiety Index against Total Distance Moved.[1]
-
The Fix: If Total Distance in Methimepip group is <50% of Control, your anxiety data is invalid due to motor sedation.
Scenario C: Memory & Cognition (Novel Object Recognition)
User Report: "The treated animals failed the discrimination task."
Technical Insight: This is the expected result. Methimepip impairs Short-Term Memory (STM) and Long-Term Potentiation (LTP) by reducing acetylcholine release in the hippocampus.[1]
-
Reference Point: If you see improved memory, check if you accidentally used an antagonist (like Thioperamide).[1]
Troubleshooting Logic Tree
Use this flow to diagnose "bad data" before repeating the experiment.
Figure 2: Decision support logic for troubleshooting Methimepip experimental variance.
Frequently Asked Questions (FAQs)
Q: Can I use Methimepip to study obesity/metabolic syndrome? A: Yes. H3 agonists inhibit the release of histamine, which is a satiety signal. Chronic treatment with Methimepip may lead to hyperphagia (overeating) and weight gain, making it a useful tool for modeling metabolic dysregulation mediated by the histaminergic system.[1]
Q: How does Methimepip compare to Immepip? A: Methimepip is the N-methyl derivative of Immepip.[1][2]
-
Affinity: Methimepip has higher affinity (pKi 9.0 vs 8.0 for Immepip).[1][4]
-
BBB Penetration: Methimepip crosses the blood-brain barrier more efficiently, making it superior for in vivo CNS behavioral studies.[1]
Q: I see "biphasic" effects in literature. What does this mean? A: At very low doses, H3 ligands can sometimes preferentially bind to high-affinity autoreceptors (decreasing histamine).[1] At extremely high doses, selectivity might drop, or they might engage heteroreceptors (on GABA/Glutamate neurons) differently.[1] Stick to the 5–10 mg/kg window to maintain autoreceptor selectivity.[1]
References
-
Kitbunnadaj, R., et al. (2005). "N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist."[1] Journal of Medicinal Chemistry.
-
Gbahou, F., et al. (2006). "Effects of the H3 receptor agonist methimepip on sleep-wake cycle in the rat."[1] Pharmacology Biochemistry and Behavior. (Validating the dissociation between histamine release and sleep phenotype).
-
Tocris Bioscience. "this compound Product Information & Physical Data."[1]
-
Blandina, P., et al. (2010). "Histamine H3 receptors and cognition."[1] Frontiers in Systems Neuroscience. (Mechanistic grounding for memory impairment).[1]
Sources
Technical Support Center: Methimepip Dihydrobromide Handling Guide
Compound: Methimepip dihydrobromide
Classification: Selective Histamine H
Introduction: The Stability Imperative
This compound is a highly potent, selective agonist for the histamine H
Improper handling leads to water absorption from the atmosphere, which alters the effective molecular weight (leading to dosing errors) and facilitates hydrolysis-driven degradation. This guide replaces generic advice with a field-proven protocol to maintain pharmacological integrity.
Module 1: The "Golden Standard" Storage Protocol
The primary cause of experimental failure with Methimepip is not chemical instability, but physical degradation (deliquescence) due to moisture.
Storage Matrix
| State | Temperature | Conditions | Shelf Life |
| Solid Powder | -20°C (Preferred) or RT | Strictly Desiccated . Protected from light. | > 2 Years |
| Stock Solution (DMSO) | -20°C or -80°C | Aliquoted (Single-use).[1] Sealed. | 6 Months |
| Aqueous Solution | N/A | Prepare Fresh . Do not store. | < 24 Hours |
Critical Handling Workflow
The following workflow prevents "cold-shock" condensation, which turns your powder into a sticky, unusable gum.
Figure 1: Moisture-Free Handling Workflow. The equilibration step (red) is non-negotiable. Opening a cold vial attracts atmospheric moisture instantly.
Module 2: Solubilization & Stock Preparation
Solvent Choice & Solubility Data
This compound is highly soluble in water due to its ionic nature, but DMSO is preferred for stock solutions to prevent microbial growth and hydrolysis over time.
| Solvent | Max Solubility | Recommended Stock Conc. | Notes |
| Water | ~100 mM | 10 mM | Use degassed, molecular biology grade water. |
| DMSO | ~100 mM | 10 - 50 mM | Best for freezing. DMSO stocks are stable at -20°C. |
| Ethanol | Low/Variable | N/A | Not recommended. |
The Stoichiometry Trap (Molar Mass Calculation)
A common error in calculating
-
Methimepip (Free Base): MW
179.3 g/mol -
This compound: MW
341.09 g/mol [2][3] -
Correction Factor: 1.90
Protocol:
-
Check the Certificate of Analysis (CoA) for your specific batch. If it is a hydrate (e.g.,
), the MW will be higher than 341.09. -
Formula:
-
Example: To make 1 mL of 10 mM stock:
Module 3: Mechanism of Action (Context)[5][6][7][8]
Understanding the pathway helps troubleshoot "lack of effect" in experiments. Methimepip acts on the H
Figure 2: H3 Receptor Signaling Cascade. Methimepip functions as a "brake," reducing cAMP and inhibiting neurotransmitter release via presynaptic autoreceptors.[4]
Module 4: Troubleshooting & FAQs
Q1: The powder has turned into a sticky yellow/brown gum. Is it still usable?
Diagnosis: Deliquescence.[5][6] The HBr salt has absorbed atmospheric water. Solution: Discard. While the chemical structure might be intact, weighing is now impossible, and hydrolysis may have initiated. Prevention: Never open the vial while it is cold. Allow 60 minutes of equilibration time at room temperature before breaking the seal.
Q2: My stock solution in PBS precipitated after freezing.
Diagnosis: "Salting out" effect. Phosphate Buffered Saline (PBS) lowers the solubility of many organic salts during freeze-thaw cycles due to ionic crowding and pH shifts. Solution:
-
Warm the solution to 37°C and vortex vigorously.
-
If it does not redissolve, prepare a new stock in pure DMSO .
-
Dilute into PBS only at the final step (working concentration) immediately before use.
Q3: I am treating cells, and the results are variable.
Diagnosis: Oxidation or DMSO toxicity. Solution:
-
Check DMSO: Ensure the final DMSO concentration in your cell culture is < 0.1% (v/v).
-
Check Freshness: Methimepip in aqueous media oxidizes over time. Do not store diluted working solutions overnight.
Q4: How do I calculate the dose for in vivo (rat/mouse) studies?
Diagnosis: Salt correction error. Solution: Doses in literature are often reported as "free base" equivalents.
-
If a paper cites "5 mg/kg Methimepip," you must inject:
References
-
Kitbunnadaj, R. et al. (2005).[7] N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist.[8] Journal of Medicinal Chemistry, 48(6), 2100–2107. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Surface Coating Prevents Hygroscopic Salt Damage - Polygon Group [polygongroup.com]
- 7. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: A Troubleshooting Guide for In Vivo Research with Histamine H3 Receptor Antagonists
A Note from the Senior Application Scientist:
Welcome to the technical support center for in vivo research involving histamine H3 receptor (H3R) antagonists. It has come to our attention that there may be some confusion regarding the compound "Methimepip dihydrobromide." After a thorough review of scientific literature, it appears this name is likely a typographical error, and the intended focus of your research is on the class of compounds known as histamine H3 receptor antagonists .
This guide is designed to address the common challenges and questions that arise during the in vivo evaluation of these promising therapeutic agents. As a class, H3R antagonists are being investigated for a variety of neurological and psychiatric conditions due to their ability to modulate the release of several key neurotransmitters. This guide will provide you with the necessary information to design robust experiments, troubleshoot common issues, and ensure the integrity of your data. We will delve into the critical role of control experiments, offering both the "how" and the "why" to empower your research.
Section 1: Foundational Experimental Design & Controls
This section addresses the fundamental aspects of setting up a well-controlled in vivo study with H3R antagonists.
Q1: What are the essential control groups I need for my in vivo study with an H3R antagonist, and why is each one critical?
A1: A robust experimental design is the cornerstone of reproducible in vivo research. For an H3R antagonist study, the following control groups are considered essential:
-
Vehicle Control Group: This is arguably the most critical control group.[1] It consists of animals that receive the same injection volume, route of administration, and handling as the experimental group, but are administered only the solvent (vehicle) used to dissolve the H3R antagonist.
-
Causality Explained: The vehicle itself can have physiological effects.[2] For example, solvents like DMSO or certain cyclodextrins can have biological activity. Without a vehicle control, you cannot definitively attribute any observed effects to the H3R antagonist. This group serves as the baseline to which all other groups are compared.[3]
-
-
Naïve/Untreated Control Group: This group of animals does not receive any treatment or injection.
-
Causality Explained: This group helps to assess the effects of handling and injection stress. Comparing the vehicle control to the naïve control can reveal if the administration procedure itself is a confounding variable in your behavioral or physiological readouts.
-
-
Positive Control Group: This group receives a well-characterized compound that is known to produce the expected effect in your chosen assay.
-
Causality Explained: A positive control validates your experimental model.[4] For instance, if you are testing the pro-cognitive effects of an H3R antagonist, you might use a known cognitive enhancer like Donepezil.[5] If the positive control does not produce the expected effect, it suggests a problem with the experimental setup, not necessarily the test compound.
-
The ARRIVE guidelines strongly recommend detailed reporting on all experimental groups to ensure transparency and reproducibility.[6]
Section 2: Formulation and Administration Troubleshooting
The delivery of your H3R antagonist to the target site is a critical step that can significantly impact your results.
Q2: I'm observing high variability in my data between animals in the same treatment group. Could my formulation or administration technique be the problem?
A2: High variability is a common and frustrating issue in in vivo studies.[7] Inconsistent formulation and administration are often the culprits. Here's a troubleshooting guide:
Formulation Issues:
-
Solubility and Stability: Many H3R antagonists are sold as dihydrobromide salts, which generally have good water solubility. However, it's crucial to confirm the solubility of your specific compound in the chosen vehicle.
-
Troubleshooting:
-
Visual Inspection: Always ensure your final formulation is a clear solution with no visible precipitate.
-
pH Adjustment: The pH of your vehicle can impact solubility. For many amine-containing compounds, a slightly acidic pH can improve solubility. However, ensure the final pH is physiologically tolerated.
-
Fresh Preparation: Prepare your dosing solutions fresh daily unless you have data to support their stability in solution over time.
-
-
-
Vehicle Selection: While normal saline is often a good starting point for water-soluble compounds, some H3R antagonists may require co-solvents or other excipients.[8]
-
Troubleshooting:
-
Literature Review: Check the literature for vehicles used with your specific H3R antagonist or structurally similar compounds.
-
Vehicle Toxicity: If you must use a co-solvent like DMSO or PEG, keep the concentration as low as possible and always include a vehicle control group with the exact same composition.[2]
-
-
Administration Technique:
-
Route of Administration: The chosen route (e.g., intraperitoneal (i.p.), oral (p.o.), subcutaneous (s.c.)) will significantly affect the pharmacokinetics of your compound.[9]
-
Troubleshooting:
-
Consistency is Key: Ensure all researchers involved in the study are using the exact same, standardized procedure for injections. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Volume and Speed: The volume and speed of injection should be consistent across all animals.
-
-
Section 3: Behavioral and Pharmacodynamic Readouts
The effects of H3R antagonists are often assessed through behavioral paradigms.
Q3: My H3R antagonist is not showing the expected pro-cognitive effects in the Novel Object Recognition (NOR) test. What could be going wrong?
A3: A lack of efficacy in a behavioral test like the NOR can be due to several factors, ranging from the experimental design to the compound's intrinsic properties.
Experimental Design and Procedural Issues:
-
Habituation: Insufficient habituation to the testing arena can lead to high levels of anxiety and exploratory behavior that can mask cognitive effects.
-
Troubleshooting: Ensure a proper habituation phase where animals are allowed to freely explore the empty arena before the training trial.
-
-
Object Preference: The objects used in the NOR test should be of similar size, texture, and complexity, and animals should not have an innate preference for one over the other.
-
Troubleshooting: Conduct a preliminary object preference test with a separate cohort of animals to validate your chosen objects.
-
-
Timing of Dosing: The timing of your H3R antagonist administration relative to the training and testing phases is critical and depends on the compound's pharmacokinetics.
-
Troubleshooting: If pharmacokinetic data is unavailable, a time-course experiment is recommended to determine the optimal dosing window.
-
Pharmacological Considerations:
-
Dose-Response Relationship: You may be testing a dose that is too low or too high. H3R antagonists can exhibit a bell-shaped dose-response curve for cognitive enhancement.[10]
-
Troubleshooting: Conduct a dose-response study with a wide range of doses to identify the optimal therapeutic window.
-
-
Receptor Occupancy: The observed behavioral effect is directly related to the degree of H3 receptor occupancy in the brain.[10]
-
Troubleshooting: If available, use in vivo receptor occupancy data to guide your dose selection.
-
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol provides a general framework. Specific timings and parameters should be optimized for your lab and animal strain.
-
Habituation (Day 1):
-
Place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes to allow for free exploration.
-
-
Training/Sample Phase (Day 2):
-
Administer the H3R antagonist or vehicle at the predetermined time before the training phase.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Testing/Choice Phase (Day 2 or 3):
-
After a retention interval (e.g., 1 hour or 24 hours), place one familiar object and one novel object in the arena.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates successful memory of the familiar object.
-
Data Presentation: Example Dose-Response Data for NOR
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 10 | 0.15 ± 0.05 |
| H3R Antagonist | 0.1 | 10 | 0.25 ± 0.06 |
| H3R Antagonist | 1.0 | 10 | 0.45 ± 0.08 |
| H3R Antagonist | 10.0 | 10 | 0.20 ± 0.07 |
| Positive Control | 1.0 | 10 | 0.42 ± 0.09 |
*p < 0.05 compared to Vehicle
Section 4: Understanding the Mechanism of Action
Visualizing the proposed mechanism of your H3R antagonist can aid in interpreting your results and designing follow-up experiments.
Q4: How does an H3R antagonist lead to cognitive enhancement? Can this be visualized?
A4: Histamine H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the central nervous system. As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they inhibit the release of other important neurotransmitters involved in cognition, such as acetylcholine and dopamine.[11]
By blocking these inhibitory H3 receptors, an H3R antagonist effectively "cuts the brakes" on neurotransmitter release, leading to increased levels of histamine, acetylcholine, and dopamine in the synaptic cleft.[10] This enhanced neurotransmission in key brain regions like the prefrontal cortex and hippocampus is thought to underlie the pro-cognitive effects of these compounds.[11]
Diagram: Signaling Pathway of H3R Antagonism
Caption: Workflow for an integrated PK/PD study to correlate drug concentration with effect.
Step-by-Step Protocol for an Integrated PK/PD Study:
-
Dose Selection: Choose at least three doses of your H3R antagonist (low, medium, and high) based on preliminary data or literature.
-
Group Allocation: For each dose, establish separate groups of animals for each time point you want to sample (e.g., 30 min, 1h, 2h, 4h post-dose). You will also have a vehicle control group for each time point.
-
Dosing and Behavioral Testing: Administer the compound. At the appropriate time post-dosing, conduct your behavioral test (e.g., NOR).
-
Sample Collection: Immediately after the behavioral test, collect blood and brain tissue from the animals.
-
Pharmacokinetic Analysis: Analyze the plasma and brain homogenates to determine the concentration of the H3R antagonist at each time point for each dose.
-
Data Correlation: Plot the drug concentration in the brain against the behavioral effect (e.g., discrimination index) to establish a concentration-effect relationship.
By following this integrated approach, you can move beyond simple dose-response relationships and gain a deeper understanding of the pharmacodynamics of your H3R antagonist.
References
-
Bitner, R. S., Markosyan, S., Nikkel, A. L., & Brioni, J. D. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology, 60(2-3), 460–466. [Link]
-
Nakane, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(2), 265-274. [Link]
-
Musa, A. S., et al. (2022). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Journal of Experimental Pharmacology, 14, 145–158. [Link]
-
Alachkar, A., et al. (2022). Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism. International Journal of Molecular Sciences, 23(15), 8272. [Link]
-
Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 448. [Link]
-
Pell, G., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry. [Link]
-
Sannino, S., et al. (2014). Statistical analysis of behavioral data. Current Protocols in Neuroscience, 69, 8.25.1-8.25.17. [Link]
-
Study.com. (n.d.). Negative Control Group | Definition & Examples. [Link]
-
NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]
-
Di, L. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 199, 114-123. [Link]
-
The ARRIVE guidelines. (n.d.). The ARRIVE guidelines 2.0. [Link]
-
Simply Psychology. (2023). Control Group Vs Experimental Group In Science. [Link]
-
Lynch, G. (2004). Pharmacological enhancement of memory or cognition in normal subjects. Frontiers in Neuroscience, 1, 1. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
Ichor Bio. (2022). Enhancing Data Management and Analysis in In Vivo Research: Best Practices and Emerging Strategies. [Link]
-
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. [Link]
-
Wang, Y., et al. (2021). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. Frontiers in Veterinary Science, 7, 609980. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
ResearchGate. (2008). (PDF) Cognition Enhancers: Current Strategies and Future Perspectives. [Link]
-
Maier, S. F., & Watkins, L. R. (2014). Behavioral control blunts reactions to contemporaneous and future adverse events: Medial prefrontal cortex plasticity and a corticostriatal network. Neurobiology of Stress, 1, 90-98. [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
-
National Institutes of Health. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. [Link]
-
MDPI. (2024). Chronic In Vivo Biostability and Biocompatibility Evaluation of Polyether-Urethane-Based Balloon Implants for Cardiac Application in a Porcine Model. [Link]
-
Timofeeva, O., et al. (2017). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Frontiers in Cellular Neuroscience, 11, 28. [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. [Link]
-
Verywell Mind. (2025). What Is a Control Group?[Link]
-
Frontiers. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. [Link]
-
PNAS. (2021). A J-domain protein enhances memory by promoting physiological amyloid formation in Drosophila. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
-
PubMed. (2022). Quantification of behavioral data with effect sizes and statistical significance tests. [Link]
-
MDPI. (2023). Toxicokinetic and Partial Mass Balance Assessment of 14 C-Alpha Olefins in Rats. [Link]
-
Oxford Academic. (2012). Out of the group, out of control? The brain responds to social exclusion with changes in cognitive control. [Link]
-
ResearchGate. (2025). Statistical Analysis of Behavioral Data | Request PDF. [Link]
-
EUPRIM-NET. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. [Link]
-
ResearchGate. (2025). (PDF) Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. [Link]
-
YouTube. (2021). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. [Link]
-
Taconic Biosciences. (n.d.). Remember to ARRIVE. [Link]
-
In-vitro In-vivo In-silico Journal. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling. [Link]
Sources
- 1. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. simplypsychology.org [simplypsychology.org]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. labtoo.com [labtoo.com]
- 10. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Studies Indicate That ST-2223, the Antagonist of Histamine H3 and Dopamine D2/D3 Receptors, Restores Social Deficits and Neurotransmission Dysregulation in Mouse Model of Autism [mdpi.com]
Validation & Comparative
Methimepip dihydrobromide versus (R)-α-methylhistamine in vivo
Comparative Guide: Methimepip Dihydrobromide vs. (R)- -Methylhistamine In Vivo
Executive Summary
This compound represents a high-affinity, metabolically stable evolution over the prototypical agonist (R)-
Methimepip distinguishes itself through sub-nanomolar affinity (
Part 1: Pharmacological & Kinetic Profile
The choice between these two ligands often dictates the reproducibility of in vivo data. The following comparison highlights the structural and functional divergences.
Comparative Data Table
| Feature | This compound | (R)- | Implication |
| Receptor Affinity ( | 9.0 ( | 8.0 – 8.5 ( | Methimepip requires significantly lower molar concentrations for receptor saturation. |
| H3R Selectivity | >1000-fold vs. H1/H2/H4 | High, but lower than newer ligands | Methimepip reduces risk of off-target peripheral vasodilation (H1/H2).[1] |
| Metabolic Stability | High (Resistant to HMT) | Low (Substrate for HMT) | RAMH is rapidly converted to N-methyl derivatives, confounding long-term behavioral assays. |
| BBB Penetration | High (Lipophilic piperidine moiety) | Moderate | Methimepip shows faster onset and more consistent central effects. |
| Typical In Vivo Dose | 1 – 5 mg/kg (i.p./s.c.) | 10 – 50 mg/kg (i.p./s.c.) | Lower dosing with Methimepip minimizes vehicle volume and systemic toxicity risks. |
Mechanism of Action (Signaling Pathway)
Both compounds function as agonists at the
Figure 1: The H3 Receptor signaling cascade. Both ligands trigger this pathway, but Methimepip achieves saturation at lower concentrations due to higher affinity.
Part 2: Experimental Protocols (In Vivo)
This section details a validated workflow for assessing H3R-mediated inhibition of neurotransmitter release or behavioral modulation.
Reagent Preparation
-
This compound:
-
Molecular Weight:[1] ~341.1 g/mol (salt form).
-
Solubility: Soluble in water/saline.
-
Vehicle: 0.9% Sterile Saline.
-
pH Adjustment: Ensure pH is ~7.4 using dilute NaOH if necessary (the HBr salt can be acidic).
-
-
(R)-
-Methylhistamine:-
Vehicle: 0.9% Sterile Saline.
-
Note: Due to HMT metabolism, prepare fresh immediately before injection.
-
Protocol: Comparative Behavioral Assessment (Locomotor Activity)
Objective: Determine the sedative effects (a proxy for H3R activation) of Methimepip vs. RAMH.
Step-by-Step Workflow:
-
Acclimatization:
-
House male Wistar rats or C57BL/6 mice in individual cages for 7 days.
-
Handle animals daily to reduce stress-induced histamine release.
-
-
Dose Selection:
-
Group A (Control): Vehicle (Saline) 1 mL/kg.
-
Group B (Methimepip): 1.0, 3.0, and 5.0 mg/kg (i.p.).
-
Group C (RAMH): 10.0, 20.0, and 50.0 mg/kg (i.p.).
-
Rationale: The higher dose for RAMH compensates for metabolic degradation and lower affinity.
-
-
Administration & Timing:
-
Inject animals intraperitoneally (i.p.).[2]
-
Wait Time:
-
Methimepip: 30 minutes (Rapid BBB penetration).
-
RAMH: 45–60 minutes (Slower equilibration).
-
-
-
Data Acquisition:
-
Place animals in an Open Field Test arena.
-
Record horizontal locomotor activity (distance traveled) for 60 minutes.
-
-
Validation (Antagonist Rescue):
-
To confirm H3 specificity, pretreat a subset of animals with Thioperamide (5 mg/kg) or Ciproxifan (1 mg/kg) 30 minutes prior to agonist injection.
-
Success Criterion: The antagonist must completely reverse the hypo-locomotion induced by Methimepip.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for comparative in vivo assessment of H3R agonists.
Part 3: Critical Analysis & Recommendations
Why Methimepip is Superior for In Vivo Neurochemistry
Research indicates that Methimepip is the preferred tool for probing central H3 receptor function.
-
The HMT Problem: RAMH is a substrate for Histamine N-methyltransferase. In microdialysis studies, the rapid clearance of RAMH from the extracellular space makes it difficult to maintain steady-state concentrations without continuous infusion. Methimepip's piperidine ring confers resistance to this methylation, allowing for stable plasma and brain levels following a single bolus injection.
-
Binding Kinetics: Methimepip exhibits "pseudoirreversible" binding characteristics in some assays due to its extremely high affinity (
), ensuring sustained receptor occupancy.
When to Use RAMH
Despite its limitations, RAMH is useful when:
-
Replicating Historical Data: If a study aims to reproduce findings from the 1990s or early 2000s, using the exact ligand (RAMH) is necessary to control for variables.
-
Peripheral Studies: In tissues with low HMT activity or where BBB penetration is irrelevant (e.g., isolated gut preparations), RAMH remains a valid, cost-effective agonist.
Potential Pitfalls
-
Dosage Confusion: Do not use Methimepip at RAMH dosages (e.g., 20 mg/kg). This will likely result in off-target effects or complete sedation.
-
Salt Forms: Ensure calculations account for the dihydrobromide salt weight. The active pharmaceutical ingredient (free base) weight is significantly lower.
References
-
Kitbunnadaj, R., et al. (2005). "Identification of 4-(1H-imidazol-4-ylmethyl)piperidine (Methimepip) as a highly potent and selective histamine H3 receptor agonist."[3] Journal of Medicinal Chemistry.
- Context: Establishes the high affinity ( ) and selectivity profile of Methimepip.
-
Blandina, P., et al. (1996).
- Context: Foundational work using (R)- -methylhistamine, demonstrating the high doses required for central effects.
-
Savage, D. D., et al. (2010). "Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability." Neuroscience.
- Context: Validates the use of Methimepip for in vivo electrophysiology and its ability to cross the BBB effectively.
-
IUPHAR/BPS Guide to Pharmacology. "Histamine H3 Receptor Ligands."
- Context: Authoritative database for binding constants and receptor pharmacology.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the histamine H3 receptor agonist methimepip on dentate granule cell excitability, paired-pulse plasticity and long-term potentiation in prenatal alcohol-exposed rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency Evaluation: Methimepip dihydrobromide vs. Novel H3 Agonists
Executive Summary: The Benchmark for H3 Agonism
In the landscape of histaminergic pharmacology, Methimepip dihydrobromide stands as the definitive reference agonist for the Histamine H3 Receptor (H3R). While clinical development has largely focused on antagonists (e.g., Pitolisant) for cognitive and sleep disorders, the discovery of novel agonists remains critical for probing H3R-mediated neuroprotection, presynaptic inhibition, and heteroreceptor signaling.
This guide evaluates Methimepip’s performance against both classic standards (Immepip, Imetit) and emerging pharmacological tools (e.g., photoswitchable ligands like VUF15000). It provides a self-validating experimental framework to benchmark novel compounds against Methimepip’s high-affinity (
Mechanistic Foundation: H3R Signaling Architecture
To accurately evaluate potency, one must assay the specific signaling node where the agonist acts. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to
H3R Transduction Pathway
Activation of H3R by Methimepip triggers the dissociation of the
Figure 1: The H3R signal transduction cascade. Methimepip acts at the apex, driving
Comparative Profiling: Methimepip vs. Alternatives
Methimepip is distinguished by its combination of high affinity, full agonism, and superior selectivity over H4 receptors compared to older standards like Imetit.
Table 1: Potency and Selectivity Landscape
| Compound | Role | Affinity ( | Functional Potency ( | Selectivity (H3 vs H4) | Key Characteristics |
| Methimepip | Gold Standard | 9.0 | 9.5 | >2000x | High BBB permeability; N-methyl derivative of Immepip. |
| Immepip | Classic Standard | 9.0 | 9.3 | ~1000x | Structurally similar to Methimepip; slightly lower in vivo potency. |
| Imetit | High Potency / Low Selectivity | 9.5 | 9.0 | <100x | Very potent but significant H4 agonism ( |
| (R)- | Historic Reference | 7.3 | 8.0 | Moderate | Lower potency; often used in early literature. |
| VUF 15000 | Novel Tool | 8.4 (trans) | 8.0 | High | Photoswitchable ; trans-isomer is active, cis is inactive. |
| VUF 16839 | Novel Probe | ~8.0 | ~8.5 | High | Used to study heteroreceptor function (e.g., ACh release). |
Expert Insight: When evaluating a "novel" agonist, do not rely solely on
Experimental Protocols: The Self-Validating Cascade
To rigorously compare a novel agonist against Methimepip, you must utilize a screening cascade that moves from binding affinity to functional efficacy.
Workflow Visualization
Figure 2: The sequential screening cascade for validating novel H3 agonists.
Protocol A: Radioligand Competition Binding ( )
Objective: Determine the affinity of the novel compound relative to Methimepip.
Ligand:
-
Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellets in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: In 96-well plates, add:
-
50 µL Membrane suspension (10-20 µg protein).
-
50 µL
-NAMH (Final conc. ~1 nM, near ). -
50 µL Competitor (Methimepip or Novel Agonist,
to M). -
Non-specific binding defined by 10 µM Thioperamide.
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding). Wash 3x with ice-cold buffer.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Methimepip
must fall within 0.5 – 2.0 nM.
-
Protocol B: Binding (Functional Potency)
Objective: Measure the agonist's ability to activate the G-protein.[1] This is the most direct measure of Methimepip's potency (
-
Buffer System: Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 1 µM GDP, pH 7.4). Note: GDP concentration is critical; too little leads to high basal noise.
-
Reaction: Mix membranes (5-10 µg) with:
-
Test Agonist (Concentration response).
-
0.1 - 0.3 nM
.
-
-
Incubation: 90 mins at 25°C.
-
Filtration: Harvest onto GF/B filters.
-
Quantification: Measure bound radioactivity.
-
Result: Plot % Stimulation over Basal vs. Log[Agonist].
-
Methimepip Benchmark: Expect
~150-200% of basal; nM.
-
Protocol C: cAMP Accumulation Assay (Downstream Efficacy)
Objective: Verify that G-protein activation translates to physiological signaling (AC inhibition).
-
Cell Prep: Use H3R-expressing cells. Pre-incubate with 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.
-
Stimulation: Since H3 is
coupled, you must stimulate cAMP production to see inhibition.[2] Add 10 µM Forskolin . -
Treatment: Add Methimepip or Novel Agonist simultaneously with Forskolin. Incubate 30 mins at 37°C.
-
Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.
-
Calculation:
Data Analysis & Interpretation
To objectively compare your novel agonist to Methimepip, calculate the Relative Potency Ratio (RPR) :
-
RPR > 1: The novel agonist is more potent than Methimepip.
-
RPR = 1: Equipotent.
-
RPR < 1: Less potent.
Expert Note on Bias: If a novel compound shows high affinity (
References
-
Kitbunnadaj, R., et al. (2005). N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. Journal of Medicinal Chemistry. Link
-
Esbenshade, T. A., et al. (2008).[3] The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.[4][5][6] British Journal of Pharmacology. Link
-
Hauwert, N. J., et al. (2021). Photoswitchable Ligands for the Histamine H3 Receptor (VUF15000).[7] Journal of Medicinal Chemistry. Link
-
Poli, E., et al. (2001). Functional characterisation of the novel histamine H3 receptor agonist, VUF 5810, on the guinea-pig isolated ileum.[8] Inflammation Research. Link
-
Strange, P. G. (2010). Use of the [35S]GTPgammaS binding assay to measure G protein-coupled receptor activation.[1] British Journal of Pharmacology. Link
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 4. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional characterisation of the novel histamine H(3) receptor agonist, VUF 5810, on the guinea-pig isolated ileum [air.unipr.it]
Safety Operating Guide
Safe Handling Protocol: Methimepip Dihydrobromide in Research Laboratories
To ensure the highest standard of safety and operational integrity, I have structured this guide to prioritize the hierarchy of controls . As a Senior Application Scientist, I approach this not merely as a list of equipment, but as a system of containment designed to isolate the researcher from the pharmacological activity of Methimepip dihydrobromide.
Methimepip is a potent, selective histamine H3 receptor agonist. While standard Safety Data Sheets (SDS) often classify research chemicals generically, the specific salt form (dihydrobromide) and its neuroactive mechanism require a safety protocol that anticipates aerosolization and mucosal absorption.
Hazard Identification & Risk Stratification
Before selecting PPE, we must understand the "Why." this compound (CAS 148450-83-9 / 154468-16-9) presents two distinct risk profiles:
-
Chemical Acidity: As a dihydrobromide salt, hydrolysis on mucous membranes (eyes, lungs) can generate hydrobromic acid, causing immediate irritation.
-
Pharmacological Potency: As a specific H3 receptor agonist, systemic absorption can modulate neurotransmitter release (histamine, acetylcholine, norepinephrine). Inhalation of dust is the highest risk vector for systemic effects.
Risk Matrix Table
| Hazard Category | GHS Classification (Typical) | Critical Risk Vector | Operational Consequence |
| Acute Toxicity | H302 (Harmful if swallowed) | Ingestion / Hand-to-Mouth | Strict hygiene; no open bench work. |
| Irritation | H315 (Skin), H319 (Eye) | Direct Contact | Hydrolysis causes chemical burns. |
| Target Organ | H335 (Respiratory Irritation) | Inhalation of Dust | Primary PPE focus: Prevent aerosol inhalation. |
The PPE Matrix: A Layered Defense System
PPE is the last line of defense. The following selection is based on the "Potent Compound Safety" philosophy, treating the powder form with higher caution than the solubilized ligand.
Required PPE Specifications
| Body Area | Standard Protocol (Solutions) | Enhanced Protocol (Powder/Weighing) | Rationale |
| Respiratory | Not required in Fume Hood | N95 or P100 Respirator | Prevents inhalation of micro-particulates during spatula transfer. |
| Dermal (Hands) | Nitrile Gloves (4 mil) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Double gloving allows outer glove removal immediately upon contamination without exposing skin. |
| Ocular | Side-shield Safety Glasses | Chemical Splash Goggles | Goggles seal against airborne dust that glasses cannot block. |
| Body | Cotton Lab Coat | Tyvek® Lab Coat/Sleeves | Prevents dust accumulation on cotton fibers which can be tracked out of the lab. |
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and aerosolization risk.
Engineering Controls & Operational Protocols
Trust in safety comes from engineering, not just wearing gear. The handling of this compound powder must occur within a containment device.
Primary Engineering Control: The Chemical Fume Hood
-
Requirement: Class II Fume Hood or Biological Safety Cabinet (if sterile).
-
Face Velocity: Maintain 80–100 fpm (feet per minute).
-
Sash Height: Keep at the lowest working position (usually 18 inches or lower) to create a physical barrier between the researcher's breathing zone and the powder.
Step-by-Step Weighing Protocol (The Critical Moment)
The moment of highest risk is transferring the dry powder from the vial to the balance.
-
Preparation:
-
Place an analytical balance inside the fume hood or use a powder containment balance enclosure.
-
Prepare a "waste boat" for contaminated spatulas.
-
Pre-moisten a Kimwipe with methanol/water for immediate wiping of spills.
-
-
Donning (Put on PPE):
-
Wash hands.
-
Don inner gloves (under lab coat cuff).
-
Don Tyvek sleeves or outer lab coat.
-
Don outer gloves (over lab coat cuff).
-
Don goggles.
-
-
The Transfer:
-
Open the Methimepip vial only inside the hood.
-
Use a disposable anti-static spatula. Static electricity can cause the powder to "jump," increasing inhalation risk.
-
Solubilization Strategy: If possible, add solvent (e.g., water or saline) directly to the shipping vial to dissolve the solid before transferring. This eliminates the dust hazard entirely.
-
-
Doffing (Removal) & Decontamination:
-
Wipe down the balance area with 70% Ethanol or water (Methimepip 2HBr is water-soluble).
-
Remove outer gloves inside the hood and dispose of them as hazardous chemical waste.
-
Wash hands immediately after leaving the lab.
-
Operational Workflow Diagram
Figure 2: Operational workflow for handling this compound, emphasizing containment and solubilization.
Emergency Response & Disposal
A self-validating safety system includes failure planning.
Spill Management
-
Dry Spill (Powder): Do NOT sweep. Sweeping creates dust.
-
Action: Cover with a wet paper towel (water-dampened) to solubilize and trap the powder. Wipe up and dispose of as hazardous waste.
-
-
Wet Spill (Solution): Absorb with inert material (vermiculite or chem-pads).
-
Action: Clean the area with a mild alkaline solution (e.g., Sodium Bicarbonate) to neutralize the hydrobromic acid component, followed by water.
-
Disposal
This compound must not be flushed down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic/Irritant Solid."
-
Liquid Waste: Collect in "Aqueous Waste with Toxic Organics."
-
Destruction: Commercial chemical incineration is the standard method for halogenated organic salts [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
[Link]
-
-
PubChem. (n.d.). Methimepip (Compound Summary).
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
[Link]
-
- Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. (Note: Generic link to SDS search provided as specific SDS URLs are dynamic).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
